5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide
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Overview
Description
5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide is a nitrogen-containing heterocyclic compound It is known for its unique structure, which includes a pyrrole ring fused with a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with hydrazine derivatives, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nucleophiles used.
Scientific Research Applications
5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole ring structure but differ in the fused ring system.
Pyridazine derivatives: These compounds have a similar pyridazine ring but may have different substituents or fused ring systems.
Uniqueness
5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide is unique due to its specific ring fusion and the presence of both pyrrole and pyridazine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2445792-73-2 |
---|---|
Molecular Formula |
C6H9Br2N3O |
Molecular Weight |
299 |
Purity |
95 |
Origin of Product |
United States |
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